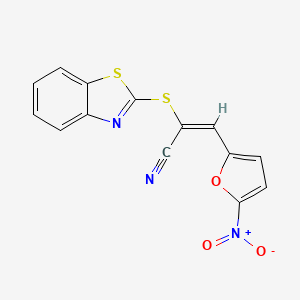

![molecular formula C23H22BrN3O2S B4581575 5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)

5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide

Vue d'ensemble

Description

Research into complex naphthamide derivatives, including those with bromo substitutions and various functional groups, often aims to explore their chemical reactivity, potential applications in material science, and biological activities. Such compounds' structural uniqueness offers valuable insights into their interaction mechanisms and utility across diverse scientific fields.

Synthesis Analysis

The synthesis of related naphthamide derivatives typically involves multistep chemical reactions, including halogenation, amide formation, and carbon-thioyl linkages. For instance, methods like carbon-carbon coupling play a critical role in synthesizing novel pyridine derivatives, which might share synthetic pathways or reactivity patterns with the compound (Ghiasuddin et al., 2018).

Molecular Structure Analysis

The molecular structure of naphthamide derivatives is characterized using techniques such as X-ray crystallography, revealing details about their bonding, geometry, and conformation. For example, studies have shown that the crystal packing of certain complexes can exhibit 1D, 2D, and 3D networks based on intra- and intermolecular hydrogen bonds, which might be applicable to understanding the spatial arrangement of the target compound (D. B. A. Raj et al., 2008).

Chemical Reactions and Properties

Compounds similar to the one undergo various chemical reactions, including those facilitated by acidic ionic liquids, leading to diverse naphthol derivatives. These reactions are characterized by their chemoselectivity, high yields, and efficiency under specific conditions (Nazanin Nabinia et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of naphthamide derivatives under various conditions. These properties are often determined experimentally and can influence the compound's applications and handling.

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for forming cocrystals or salts with other molecules, are essential for predicting the compound's behavior in synthetic pathways or potential applications. For instance, the reactivity of halogenated naphthalene derivatives in the presence of arylacetonitriles and LiTMP suggests a pathway that might be relevant for the synthesis or modification of the target compound (S. Tandel et al., 2000).

Applications De Recherche Scientifique

Fluorescent and Colorimetric Probes

Compounds with complex structures similar to "5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide" can serve as fluorescent and colorimetric probes. For instance, a study developed a highly water-soluble fluorescent and colorimetric pH probe, showcasing the utility of such compounds in monitoring pH changes within biological systems. This application is crucial for various research fields, including biochemistry and cellular biology, where understanding the pH-dependent processes is essential (Diana, Caruso, Tuzi, & Panunzi, 2020).

Catalysis and Organic Synthesis

Structurally complex naphthamides and related compounds find extensive use in catalysis and organic synthesis. A study on the preparation of pincer-functionalized catalysts for ketone reduction exemplifies the role these compounds can play in facilitating chemical reactions, thus contributing to the development of new synthetic methodologies (Facchetti et al., 2016).

Histochemical Applications

Some brominated compounds are used in histochemical studies to demonstrate enzyme activity, highlighting their utility in biological and medical research. For example, the use of 5-bromoindoxyl acetate in the histochemical demonstration of esterases demonstrates the potential for similar compounds to be used in studying enzyme localization and activity in tissues (Pearson & Defendi, 1957).

Propriétés

IUPAC Name |

5-bromo-N-[[3-(pentanoylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O2S/c1-2-3-13-21(28)25-15-7-4-8-16(14-15)26-23(30)27-22(29)19-11-5-10-18-17(19)9-6-12-20(18)24/h4-12,14H,2-3,13H2,1H3,(H,25,28)(H2,26,27,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPZAGGEUSLDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-{[3-(pentanoylamino)phenyl]carbamothioyl}naphthalene-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)

![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)

![1-(2-methylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4581563.png)

![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)

![(4-fluorophenyl){4-[4-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4581588.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581596.png)